4-Oxooctanoic acid

Descripción

Foundational Classification within Oxo-Carboxylic Acids

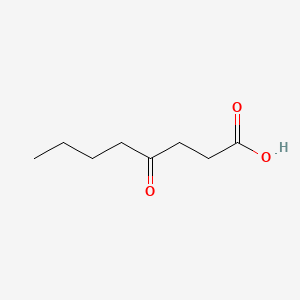

4-Oxooctanoic acid, also known as 4-keto-n-caprylic acid, belongs to the class of organic compounds known as oxo-carboxylic acids, or more specifically, gamma-keto acids. wikipedia.orghmdb.ca This classification is defined by the presence of a ketone (C=O) functional group and a carboxylic acid (-COOH) functional group within the same molecule. wikipedia.org In the case of this compound, the ketone group is located at the fourth carbon atom (the gamma position) relative to the carboxylic acid group. wikipedia.org Its molecular formula is C₈H₁₄O₃, and it has a molecular weight of approximately 158.20 g/mol . nih.gov This structural arrangement of functional groups imparts a unique reactivity to the molecule, allowing it to participate in a variety of chemical transformations.

The presence of both acidic and ketonic functionalities allows for a diverse range of chemical reactions. The carboxylic acid group can undergo typical reactions such as esterification and amidation, while the ketone group is susceptible to nucleophilic attack, reduction, and oxidation. This dual reactivity makes this compound a versatile intermediate in chemical synthesis.

Overview of Emerging Research Significance in Interdisciplinary Sciences

The scientific community's interest in this compound is growing due to its potential applications in various fields. In organic synthesis, it serves as a valuable building block for the creation of more complex molecules and heterocyclic compounds. Its bifunctional nature allows for the construction of diverse molecular architectures that are relevant to pharmaceuticals and materials science.

In the realm of biochemistry, there is increasing interest in the role of oxo-carboxylic acids in metabolic pathways. ontosight.ai For instance, research has explored the biotransformation of similar compounds, like 4-oxononanoic acid, into lactones by microorganisms, a process relevant to the food and flavor industry. acs.org Furthermore, some studies have indicated the potential antimicrobial properties of related fatty acids, suggesting a possible area of investigation for this compound. It has also been detected in environmental samples, such as Antarctic aerosols, where it may act as a precursor to smaller dicarboxylic acids like succinic acid. lookchem.comchemicalbook.in This highlights its potential role in atmospheric chemistry.

Chemical Profile and Synthetic Methodologies

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its application in research and synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various chemical reactions.

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol |

| Melting Point | 53 °C |

| Boiling Point | 283.3 °C at 760 mmHg |

| Density | 1.038 g/cm³ |

| pKa (Predicted) | 4.77 ± 0.17 |

| XLogP3 | 0.7 |

This table was generated based on data from multiple sources. nih.govlookchem.comchemicalbook.com

Synthetic Approaches

The synthesis of this compound can be achieved through several methods. One common approach involves the oxidation of γ-octalactone. This method can be performed using reagents such as buffered sodium hypochlorite (B82951). Another synthetic strategy starts from different precursors, such as the reaction of ethyl succinyl chloride with n-butylmagnesium bromide, followed by hydrolysis of the resulting ester. stackexchange.com The choice of synthetic route often depends on the desired scale, available starting materials, and required purity.

Applications in Organic Synthesis

The utility of this compound as a synthetic intermediate is a key driver of its research significance.

Role as a Versatile Building Block

The dual functionality of this compound makes it a versatile precursor in organic synthesis. The carboxylic acid can be transformed into esters, amides, or acid halides, while the ketone can undergo reactions like reduction to an alcohol, reductive amination, or reactions with Grignard reagents. This allows for the stepwise or simultaneous modification of both ends of the molecule, providing a pathway to a wide array of derivatives.

Use in the Synthesis of Complex Molecules and Heterocycles

The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds. For example, intramolecular reactions, such as cyclization via reduction of the ketone and subsequent lactonization, can lead to the formation of substituted lactones. Furthermore, it can serve as a starting material for the synthesis of more complex acyclic and cyclic molecules that may have applications in medicinal chemistry and materials science. For instance, derivatives of similar oxo-acids, such as 6-aryl-4-oxohexanoic acids, have been synthesized and evaluated for their anti-inflammatory properties. benthamdirect.comnih.gov

Emerging Roles in Biochemical and Medicinal Chemistry

Beyond its applications in traditional organic synthesis, this compound and its derivatives are being explored for their potential biological activities.

Investigation as a Potential Bioactive Molecule

Research into the biological roles of oxo-fatty acids is an expanding field. While specific studies on the bioactivity of this compound are emerging, related compounds have shown interesting properties. For example, some fatty acids exhibit antimicrobial activity, and the presence of a ketone group can influence a molecule's interaction with biological targets. The metabolism of fatty acids is a central process in living organisms, and understanding the role of oxo-derivatives like this compound could provide insights into various physiological and pathological states. ontosight.ai

Utility as a Scaffold in Drug Discovery

The molecular framework of this compound can serve as a scaffold for the design and synthesis of new therapeutic agents. By modifying its functional groups, chemists can create libraries of new compounds to be screened for biological activity. For example, the core structure can be elaborated to mimic natural products or to interact with specific enzyme active sites. The synthesis of compounds like 5-amino-2-benzyl-8-carbamimidamido-4-oxooctanoic acid showcases how the basic this compound structure can be incorporated into more complex molecules with potential pharmacological relevance. naturalproducts.netontosight.ai

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-7(9)5-6-8(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITBMTJPNSJVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195748 | |

| Record name | Octanoic acid, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-44-3 | |

| Record name | 4-Oxooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Oxocaprylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4316-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-OXOCAPRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYH7Z2RU9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Synthesis and Derivatization of 4 Oxooctanoic Acid

Chemical Synthesis Pathways and Strategies

Chemical synthesis provides versatile and scalable routes to 4-oxooctanoic acid and its derivatives. These methods range from the oxidation of linear precursors to the strategic introduction of the oxo group through acylation reactions.

Oxidation-Based Syntheses from Precursors (e.g., Octanoic Acid Oxidation)

The direct oxidation of octanoic acid to this compound is challenging due to the difficulty in selectively functionalizing the C-4 position of the saturated alkyl chain. stackexchange.com Chemical oxidation of unactivated carbons typically requires harsh conditions and often leads to a mixture of products. Therefore, a more controlled approach involves the oxidation of a pre-functionalized precursor, such as 4-hydroxyoctanoic acid. The secondary alcohol group at the C-4 position can be selectively oxidized to the corresponding ketone using a variety of standard oxidizing agents. This precursor-based strategy offers a significant advantage in control and yield over the direct oxidation of the parent fatty acid.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., chromium trioxide) or permanganates under controlled conditions. smolecule.com The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to dicarboxylic acids.

Hydrolytic Cleavage and Subsequent Oxidation of Cyclic Esters (e.g., γ-Octalactone)

A well-established and effective pathway to this compound involves the ring-opening of γ-octalactone. stackexchange.com This method proceeds in two main steps:

Hydrolysis: The cyclic ester (lactone) is first subjected to hydrolytic cleavage. This is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) (NaOH) in an alcoholic solvent. This step opens the lactone ring to form the corresponding carboxylate salt of 4-hydroxyoctanoic acid.

Oxidation: The resulting 4-hydroxyoctanoate is then oxidized to yield the target 4-oxo acid. A common and cost-effective oxidant for this transformation is sodium hypochlorite (B82951) (NaOCl). The reaction is carefully controlled, often buffered at a specific pH, to ensure selective oxidation of the secondary alcohol to the ketone.

A reported synthesis using this pathway, involving basic hydrolysis followed by oxidation with buffered sodium hypochlorite, resulted in an isolated yield of 48% for this compound.

Regioselective Acylation Reactions for Oxo-Group Introduction (e.g., Friedel-Crafts Acylation of Methyl Esters)

Regioselective acylation reactions provide a powerful tool for introducing the keto group at a specific position. Friedel-Crafts acylation is a classic method for forming ketones, typically on aromatic substrates. mdpi.comresearchgate.net However, variations of acylation can be applied to aliphatic systems to construct keto acids.

One proposed synthetic route to an ester of this compound involves the reaction of an acyl chloride with an organometallic reagent. stackexchange.com Specifically, ethyl succinyl chloride (ethyl 4-chloro-4-oxobutyrate) can be reacted with an n-butyl Grignard reagent (n-butylmagnesium bromide). stackexchange.com This coupling reaction introduces the butyl group, forming the eight-carbon backbone and placing the ketone at the C-4 position. The resulting product is the ethyl ester of this compound, which can then be hydrolyzed under basic conditions to afford the final this compound. stackexchange.com This approach builds the carbon skeleton while simultaneously and regioselectively introducing the required oxo functionality.

Table 1: Comparison of Chemical Synthesis Strategies for this compound

| Method | Precursor(s) | Key Reagents | Reported Yield | Key Features |

|---|---|---|---|---|

| Precursor Oxidation | 4-Hydroxyoctanoic Acid | CrO₃, KMnO₄ | Moderate to High | Relies on availability of the hydroxy precursor. smolecule.com |

| Lactone Hydrolysis/Oxidation | γ-Octalactone | 1. NaOH 2. NaOCl | 48% | Utilizes a commercially available cyclic ester. stackexchange.com | | Regioselective Acylation | Ethyl succinyl chloride, n-Butylmagnesium bromide | MnCl₂/LiCl (catalyst) | Not specified | Builds the carbon skeleton while installing the keto group. stackexchange.com |

Multi-step Organic Synthesis Approaches for Complex Analogues

The synthesis of more complex analogues of this compound often requires multi-step sequences. These approaches allow for the introduction of various functional groups and structural modifications. For instance, Friedel-Crafts acylation of aromatic compounds with succinic anhydride (B1165640) can produce aryl-substituted 4-oxobutanoic acids, which can be further elaborated. researchgate.netresearchgate.net Similarly, starting from suberic acid, one can generate suberyl chloride, which then undergoes regioselective Friedel-Crafts acylation with substrates like furan. google.com The resulting product can be further modified, demonstrating a pathway to complex derivatives. google.com These multi-step strategies are essential for creating a library of analogues for structure-activity relationship studies in various applications.

Biocatalytic and Microbial Transformation Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, enabling the synthesis of chiral compounds under mild conditions. Enzymes and whole-cell microorganisms are increasingly used for the production and conversion of keto acids.

Enzyme-Mediated Synthesis and Stereoselective Conversions (e.g., Alcohol Dehydrogenases)

Enzymes, particularly alcohol dehydrogenases (ADHs), are powerful catalysts for the synthesis and stereoselective conversion of keto acids and their precursors. acs.org ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.net While the direct enzymatic oxidation of a fatty acid at a specific, unactivated carbon is challenging, ADHs are highly effective in the stereoselective oxidation of hydroxy acids or diols. nih.govmdpi.com

For example, research on the synthesis of whisky lactone isomers has utilized ADHs for the enantioselective oxidation of racemic 3-methyloctane-1,4-diols. nih.gov This enzymatic oxidation generates the corresponding γ-hydroxy ketone, which is a close analogue of this compound's precursor. This highlights the potential of ADHs to create chiral keto acids or their precursors with high enantioselectivity.

Furthermore, microbial transformations often involve the reduction of keto acids to produce valuable chiral compounds. Saccharomyces cerevisiae (baker's yeast) is known to reduce 4-oxononanoic acid, a homologue of this compound, in a stereoselective manner to produce 4-hydroxynonanoic acid. researchgate.net This hydroxy acid then cyclizes to form (R)-γ-nonalactone, a valuable aroma compound. Similar microbial reductions have been applied to other γ-oxoacids. For instance, the biotransformation of 3-methyl-4-oxooctanoic acid using various fungi like Didimospheria igniaria and Saccharomyces cerevisiae can lead to the stereoselective formation of specific whisky lactone isomers. nih.govmdpi.com These processes demonstrate the utility of whole-cell systems in mediating stereoselective reductions of the keto group in 4-oxoacids to generate chiral hydroxy acids, which are precursors to important lactones.

Table 2: Examples of Biocatalytic Transformations Involving 4-Oxoacids

| Transformation | Substrate | Biocatalyst (Example) | Product | Key Finding |

|---|---|---|---|---|

| Stereoselective Reduction | 4-Oxononanoic Acid | Saccharomyces cerevisiae | (R)-4-Hydroxynonanoic Acid | Stereoselective reduction of the keto group. researchgate.net |

| Lactonization | 3-Methyl-4-oxooctanoic Acid | Didimospheria igniaria | trans-(+)-(4S,5R)-Whisky Lactone | High stereoselectivity (ee=99%). nih.gov |

| Lactonization | 3-Methyl-4-oxooctanoic Acid | Beauveria bassiana | Mixture of trans-(+) and cis-(-) Whisky Lactones | Produces a mixture of isomers with high enantiomeric excess. nih.govmdpi.com |

| Enantioselective Oxidation | Racemic 3-methyloctane-1,4-diols | Horse Liver Alcohol Dehydrogenase (HLADH) | Enantiomerically enriched γ-hydroxy ketones | Enzyme-mediated synthesis of chiral precursors. nih.gov |

Whole-Cell Biotransformations Utilizing Microorganisms (e.g., Saccharomyces cerevisiae, Beauveria bassiana)

Whole-cell biotransformation has emerged as a compelling "green chemistry" approach for synthesizing and modifying this compound and its derivatives, offering an alternative to traditional multi-step chemical syntheses that often rely on metal catalysts and organic solvents. polimi.it This method leverages the enzymatic machinery of microorganisms to perform stereoselective reactions under mild conditions. mdpi.com

Saccharomyces cerevisiae , commonly known as baker's yeast, is a well-documented biocatalyst for the reduction of γ-oxo acids. polimi.itfrontiersin.org During alcoholic fermentation, S. cerevisiae can enzymatically reduce the ketone group of 4-oxononanoic acid (a related compound) to 4-hydroxynonanoic acid, which then undergoes lactonization in the acidic environment of wine to form γ-nonalactone. infowine.com This biotransformation is notably enantioselective, preferentially producing the (R)-enantiomer. researchgate.net Studies have shown that S. cerevisiae can reduce 4-oxo and 5-oxo acids and esters to their corresponding (S)-hydroxy compounds in the presence of NADPH. nih.gov In the context of producing whisky lactone, a derivative of this compound, S. cerevisiae AM464 has been used to biotransform 3-methyl-4-oxooctanoic acid, yielding the trans-(+)-(4S,5R)-isomer with high stereoselectivity (99% enantiomeric excess, ee). frontiersin.orgnih.gov

Beauveria bassiana , an entomopathogenic fungus, also serves as a versatile biocatalyst for various biotransformations, including hydroxylations and oxidations. researchgate.net In the context of γ-oxo acid lactonization, Beauveria bassiana AM278 has been employed for the transformation of 3-methyl-4-oxooctanoic acid. polimi.itfrontiersin.orgnih.gov Unlike the highly selective reaction with S. cerevisiae, this biotransformation yields a mixture of lactone isomers: the trans-(+)-(4S,5R)-isomer with 99% ee and the cis-(-)-(4S,5S)-isomer with 77% ee. nih.gov This demonstrates the potential of different microorganisms to produce different stereoisomeric products from the same precursor.

The selection of the microorganism is a critical factor that dictates the stereochemical outcome of the biotransformation. The table below summarizes the outcomes of biotransformations of a this compound derivative using different microbial strains.

Table 1: Microbial Biotransformation of 3-methyl-4-oxooctanoic acid

| Microorganism | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae AM464 | 3-methyl-4-oxooctanoic acid | trans-(+)-(4S,5R)-whisky lactone | 99% | frontiersin.orgnih.gov |

| Beauveria bassiana AM278 | 3-methyl-4-oxooctanoic acid | trans-(+)-(4S,5R)-whisky lactone | 99% | frontiersin.orgnih.gov |

| cis-(-)-(4S,5S)-whisky lactone | 77% | nih.gov | ||

| Didimospheria igniaria KCH6651 | 3-methyl-4-oxooctanoic acid | trans-(+)-(4S,5R)-whisky lactone | 99% | frontiersin.orgnih.gov |

| Laetiporus sulphurens AM525 | 3-methyl-4-oxooctanoic acid | trans-(+)-(4S,5R)-whisky lactone | 99% | frontiersin.orgnih.gov |

| Chaetomium sp.1 KCH6670 | 3-methyl-4-oxooctanoic acid | trans-(+)-(4S,5R)-whisky lactone | 99% | frontiersin.orgnih.gov |

| Pycnidiella resinae KCH50 | 3-methyl-4-oxooctanoic acid | trans-(+)-(4S,5R)-whisky lactone | 99% | polimi.itfrontiersin.orgnih.gov |

Microbial Lactonization of Gamma-Oxoacids and Precursor Roles

Microbial lactonization of γ-oxoacids is a key strategy for producing optically active γ-lactones, which are valuable chiral building blocks and aroma compounds. nih.govresearchgate.net This process involves the microbial reduction of the γ-keto group to a secondary alcohol, followed by intramolecular cyclization to form the lactone ring. researchgate.net this compound and its derivatives serve as important precursors in these biotechnological pathways. mdpi.comnih.gov

The biotransformation of γ-oxoacids can lead to the formation of naturally occurring isomers of important compounds like whisky lactone. nih.gov For instance, the lactonization of 3-methyl-4-oxooctanoic acid using various fungi, including Saccharomyces cerevisiae and Beauveria bassiana, has been shown to produce specific stereoisomers of whisky lactone. frontiersin.orgnih.gov This highlights the role of these microorganisms in generating chiral molecules from prochiral keto acid precursors.

The utility of this compound as a precursor has been demonstrated in the synthesis of γ-nonalactone in wine. infowine.com Studies have identified 4-oxononanoic acid in grape musts, with concentrations reaching up to 60 µg/L. acs.org During fermentation with Saccharomyces cerevisiae, this keto acid is biotransformed into γ-nonalactone. infowine.comacs.org The use of isotopically labeled d6-4-oxononanoic acid has confirmed its role as a direct precursor in this process. researchgate.netacs.org This biotransformation is enantioselective, primarily yielding the (R)-enantiomer of γ-nonalactone. researchgate.net

Enantioselective Reduction Strategies for Chiral Intermediates

Enantioselective reduction of the keto group in this compound and its esters is a critical step in the synthesis of chiral hydroxy acids and lactones. nih.gov Both whole-cell systems and isolated enzymes are employed to achieve high enantioselectivity. google.comgoogle.com

Saccharomyces cerevisiae contains a multitude of oxidoreductases that can reduce a wide range of ketones with varying degrees of stereoselectivity. researchgate.net Research has led to the purification and characterization of specific NADPH-dependent oxidoreductases from S. cerevisiae that catalyze the enantioselective reduction of oxo esters. nih.gov An (S)-enzyme has been identified that reduces 4-oxo and 5-oxo acids and esters to the corresponding (S)-hydroxy compounds. nih.gov Conversely, an (R)-enzyme, found to be a subunit of the fatty acid synthase complex, specifically reduces 3-oxo esters to (R)-hydroxy esters. nih.gov

The choice of biocatalyst is paramount in determining the configuration of the resulting chiral alcohol. For instance, the enzymatic reduction of 8-chloro-6-oxo-octanoic acid alkyl esters, a derivative of this compound, using alcohol dehydrogenase from Thermoanaerobium brockii yields the (R)-enantiomer. In contrast, using alcohol dehydrogenase from Lactobacillus brevis results in the (S)-enantiomer. google.com

Recent advances in gene mining have led to the discovery of novel carbonyl reductases with high stereoselectivity. For example, a carbonyl reductase from Hyphopichia burtoni (HbKR) has been shown to reduce long-chain aliphatic keto acids, such as 4-oxodecanoic acid, to the corresponding (S)-lactone with greater than 99% ee. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-methyl-4-oxooctanoic acid |

| 4-oxononanoic acid |

| 4-hydroxynonanoic acid |

| 8-chloro-6-oxo-octanoic acid alkyl esters |

| (R)-γ-nonalactone |

| (S)-γ-nonalactone |

| γ-lactone |

| whisky lactone |

| trans-(+)-(4S,5R)-whisky lactone |

| cis-(-)-(4S,5S)-whisky lactone |

| (S)-hydroxy compounds |

| (R)-hydroxy esters |

| (S)-lactone |

Metabolic Pathways and Biochemical Transformations of 4 Oxooctanoic Acid

Endogenous Occurrence and Biogenesis in Biological Systems

4-Oxooctanoic acid, a medium-chain keto acid, has been identified as an endogenous compound in various biological systems. hmdb.cahmdb.ca Its presence has been noted in the metapleural gland secretions of leaf-cutter ants, such as Acromyrmex octospinosus, where it is a significant component of a complex mixture of carboxylic acids, alcohols, lactones, and other keto acids. researchgate.net In these ants, it is believed to be synthesized through the oxidation of 4-hydroxy acids. researchgate.net

In mammals, the formation of 8-oxooctanoic acid, a related compound, is thought to occur through the β-fragmentation of linoleate (B1235992) 9-hydroperoxide, which yields an 8-yl-octanoic acid radical. nih.gov This radical can then react with oxygen to form 8-hydroperoxyoctanoic acid, which upon dehydration, results in the formation of 8-oxooctanoic acid. nih.gov Furthermore, this compound has been detected in studies involving the oxidation of apolipoprotein A1, the primary protein component of high-density lipoprotein (HDL). nih.gov

The biogenesis of a related compound, 4-oxononanoic acid, a precursor to the aroma compound γ-nonalactone, has been studied in Bordeaux grape cultivars. researchgate.netacs.orgacs.orgnih.govfigshare.com While the precise formation pathway of 4-oxononanoic acid is not fully understood, it is hypothesized to originate from the oxidation of lipids. researchgate.net

Involvement in Fatty Acid Metabolism and Related Biochemical Cycles

This compound is involved in fatty acid metabolism. ontosight.ai Specifically, it is recognized as a medium-chain keto acid, a class of compounds that are intermediates in the metabolic breakdown and synthesis of fatty acids. hmdb.cahmdb.ca The metabolism of a radiolabeled analog, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (99mTc-CpTTOA), has been studied to evaluate medium-chain fatty acid metabolism in the liver. nih.gov These studies showed that the compound is metabolized via β-oxidation, a key process in the breakdown of fatty acids. nih.gov

Keto acids, in general, play a significant role in various metabolic pathways. wikipedia.org When carbohydrate levels are low, the body turns to stored fats and proteins for energy. Ketogenic amino acids are deaminated to produce alpha-keto acids and ketone bodies, which can be used for energy or in the synthesis of fatty acids. wikipedia.org

Role as an Intermediary Metabolite and Precursor for Biologically Important Compounds

This compound functions as an intermediary metabolite and a precursor to other biologically significant molecules. ontosight.ai Its chemical structure, containing both a ketone and a carboxylic acid group, allows it to participate in a variety of biochemical reactions.

In the context of aroma compounds in wine, the related 4-oxononanoic acid serves as a direct precursor to γ-nonalactone, a compound associated with dried and cooked fruit aromas. researchgate.netacs.orgacs.orgnih.govfigshare.com Research has demonstrated the biotransformation of 4-oxononanoic acid into γ-nonalactone by the yeast Saccharomyces cerevisiae during alcoholic fermentation. acs.orgacs.orgnih.govfigshare.com

In plants like hemlock and pitcher plants, a related compound, 5-oxo-octanoic acid, is a precursor in the enzymatic and non-enzymatic synthesis of coniine alkaloids. wikipedia.org Furthermore, this compound can be utilized as an intermediate in the laboratory synthesis of more complex organic molecules and pharmaceuticals.

Contribution to Acylcarnitine Pathways (e.g., 4-Oxooctanoylcarnitine Pathway in Humans)

In humans, this compound is involved in the acylcarnitine pathway, specifically forming 4-oxooctanoylcarnitine. hmdb.ca Acylcarnitines are essential for transporting acyl-groups, including fatty acids, from the cytoplasm into the mitochondria for energy production through a process called beta-oxidation. hmdb.ca

Oxooctanoylcarnitine has been identified as a key metabolite in studies of cardiovascular disease. nih.gov For instance, in patients with coronary artery disease who experienced myocardial infarction or stroke, oxooctanoylcarnitine was a predominant element in the metabolic network. nih.gov Additionally, in a study on the effects of the gut microbiota on ketogenic diets, oxooctanoylcarnitine levels were found to be significantly increased in the colon of mice colonized with Clostridium perfringens. nih.gov

Acylcarnitines are categorized based on the length of their acyl chain, with 3-oxooctanoylcarnitine being classified as a medium-chain acylcarnitine. hmdb.ca The synthesis of medium-chain acylcarnitines occurs in peroxisomes and is catalyzed by the enzyme carnitine octanoyltransferase. hmdb.ca

Biotransformation into Downstream Metabolites (e.g., γ-Nonalactone)

A significant biotransformation of a related keto acid, 4-oxononanoic acid, is its conversion into the aroma compound γ-nonalactone. researchgate.netacs.orgacs.orgnih.govfigshare.com This transformation is particularly relevant in the context of winemaking.

During alcoholic fermentation, the yeast Saccharomyces cerevisiae reduces the ketone group of 4-oxononanoic acid to a hydroxyl group, forming 4-hydroxynonanoic acid. researchgate.net This intermediate then undergoes an intramolecular esterification (lactone ring-closure), which is a thermodynamically favorable process in the acidic environment of wine, to produce γ-nonalactone. researchgate.net

Studies using labeled 4-oxononanoic acid have confirmed this biotransformation and revealed that it is an (R)-enantioselective process, meaning one stereoisomer is preferentially produced. researchgate.netacs.orgacs.orgnih.gov The concentration of the precursor, 4-oxononanoic acid, in grape musts can range from trace amounts up to 60 µg/L. acs.orgacs.orgnih.govfigshare.com

Biological Activities and Ecological Functions of 4 Oxooctanoic Acid

Role as Semiochemicals and Chemical Communication Mediators

As a semiochemical, 4-oxooctanoic acid plays a crucial role in the chemical language of insects, influencing behaviors essential for reproduction and social organization. researchgate.net

Research has identified this compound as a key component of the sex pheromone of the invasive Asian hornet, Vespa velutina. acs.org This compound is produced by virgin reproductive females (gynes) in their sixth intersegmental sternal glands to attract males for mating. acs.org However, this compound does not act alone; it functions as part of a precise blend with another compound, 4-oxo-decanoic acid. acs.org

Studies have shown that male hornets are highly sensitive and strongly attracted only to a blend of this compound and 4-oxo-decanoic acid that mimics the natural ratio produced by the gynes. acs.org This specificity makes the pheromone an effective and targeted attractant. acs.org The natural quantities of these compounds produced by a single gyne have been quantified, highlighting the precise chemical signaling involved. acs.org

Table 1: Composition of the Vespa velutina Sex Pheromone

| Compound | Amount per Gyne (μg) | Ratio (4-OOA/4-ODA) |

|---|---|---|

| This compound (4-OOA) | 10.4 | 0.78 |

| 4-Oxo-decanoic acid (4-ODA) | 13.3 |

Data sourced from studies on the chemical composition of the V. velutina sex pheromone. acs.org

This compound is a significant component of the metapleural gland secretions of leaf-cutting ants, such as those from the genera Atta and Acromyrmex. researchgate.nethmdb.cachemspider.com In Acromyrmex octospinosus, this acid is one of the main constituents of the complex chemical mixture found in these glands. hmdb.cachemspider.com Research on Atta sexdens rubropilosa also confirms its presence in these secretions, which are used for chemical defense. bee.or.kr

The secretion, containing a blend of fatty acids and other organic compounds, is applied by the ants to protect their symbiotic fungus gardens from microbial pathogens. hmdb.cabee.or.kr The relative abundance of this compound in these defensive secretions underscores its importance to the ant colony's survival. hmdb.cabee.or.kr Studies have shown that the levels of this compound in these ants can be influenced by factors such as gut bacteria, suggesting a complex relationship between the host's metabolism and its chemical defenses.

Pheromonal Activity and Ecological Interactions (e.g., Sex Pheromone of Vespa velutina)

Antimicrobial Properties and Defense Mechanisms

The chemical structure of this compound contributes to its effectiveness as an antimicrobial agent, a function that is leveraged by certain species for defense.

The most well-documented antifungal role of this compound is in the context of leaf-cutting ants. researchgate.nethmdb.ca These ants cultivate a specific fungus as their primary food source and rely on their metapleural gland secretions to prevent the growth of competing, parasitic fungi. chemspider.com this compound is a major active component in this defensive secretion, constituting between 9% and 24% of the total mixture. hmdb.cabee.or.kr This natural fungicide is crucial for maintaining the health of the fungal garden and, consequently, the entire ant colony. hmdb.ca

Table 2: Major Components of Atta sexdens rubropilosa Metapleural Gland Secretion

| Compound | Relative Amount (%) | Function |

|---|---|---|

| Indoleacetic acid | 24–45% | Antifungal |

| Palmitic acid | 10–25% | Antifungal |

| This compound | 9–24% | Antifungal |

| Acetic acid | 3–9% | Antifungal |

Data from analyses of metapleural gland secretions and their established antifungal properties. bee.or.kr

This compound also possesses antibacterial properties. researchgate.net Research involving the glandular secretions of the leaf-cutter ant Atta sexdens demonstrated antimicrobial activity against the pathogenic bacterium Staphylococcus aureus. The secretions, which are known to contain a significant amount of this compound, produced measurable inhibition halos against this bacterium.

Furthermore, studies indicate that this compound shows promise for inhibiting the formation of biofilms, which are protective matrices that allow bacteria to resist antibiotics. researchgate.net While much of the detailed research on biofilm eradication has focused on the closely related octanoic acid, the findings on the antibacterial nature of secretions containing this compound point to its potential in combating bacterial pathogens like S. aureus. researchgate.net

Antifungal Efficacy in Ecological Contexts

Contribution to Sensory Profiles and Flavor Chemistry

In the field of flavor chemistry, this compound has been noted for its potential application as a flavoring agent in food products. researchgate.net Its molecular structure, featuring both a ketone and a carboxylic acid group, allows it to serve as a building block for various chemical products, including those used in the flavor and fragrance industries. researchgate.net However, detailed public research findings specifically characterizing its distinct taste or aroma profile are limited.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Oxo-decanoic acid |

| Acetic acid |

| Indoleacetic acid |

| Octanoic acid |

Precursor Role in Aroma Compound Formation (e.g., γ-Nonalactone in Grapes and Wine)

This compound is a significant, naturally occurring keto acid that serves as a crucial precursor to γ-nonalactone, a potent aroma compound. smolecule.com This lactone is responsible for characteristic coconut, and dried or cooked fruit aromas in a variety of products, most notably wine. infowine.com The biotransformation of this compound into γ-nonalactone is primarily carried out by the yeast Saccharomyces cerevisiae during alcoholic fermentation. infowine.com The process involves an enzymatic reduction of the ketone group on this compound to form 4-hydroxynonanoic acid, which then undergoes spontaneous intramolecular cyclization (lactonization) under the acidic conditions of the wine to yield γ-nonalactone. infowine.com

Research has identified and quantified this compound in grape musts, with concentrations varying from trace amounts up to 60 µg/L. researchgate.netacs.org Studies using isotopically labeled d6-4-oxooctanoic acid have definitively confirmed this metabolic pathway, demonstrating that the yeast-mediated biotransformation is highly efficient and enantioselective, primarily producing the (R)-enantiomer of γ-nonalactone. researchgate.netacs.org The conversion efficiency can differ between grape cultivars; for instance, Merlot musts have shown a higher conversion rate of approximately 95% compared to Cabernet Sauvignon. researchgate.net

Table 1: Role of this compound in γ-Nonalactone Formation

| Feature | Description | References |

|---|---|---|

| Precursor Compound | This compound | infowine.com |

| Product Compound | γ-Nonalactone | infowine.com |

| Associated Aroma | Coconut, dried/cooked fruits | infowine.com |

| Key Organism | Saccharomyces cerevisiae | infowine.com |

| Conversion Process | 1. Enzymatic reduction to 4-hydroxynonanoic acid 2. Acid-catalyzed lactonization | infowine.com | | Concentration in Must | Traces to 60 µg/L | researchgate.netacs.org | | Primary Enantiomer | (R)-γ-Nonalactone | researchgate.netacs.org |

Broader Biological Impact and Potential Therapeutic Relevance

Enzyme Modulation and Inhibition by Related Analogues (e.g., Protease Inhibition by Arphamenine A)

While this compound itself is not a primary focus of enzyme inhibition studies, its structural motif, the keto acid functionality, is a key feature in potent enzyme inhibitors. encyclopedia.pubnih.gov A notable example is Arphamenine A, a natural product that acts as a powerful inhibitor of certain aminopeptidases. acs.org Arphamenines are ketomethylene dipeptide analogues, and their inhibitory activity is linked to the ketone group, which can interact with the active site of proteases. acs.org Protease inhibitors are a critical class of therapeutic agents, used in treatments for viral infections like HIV and HCV, where they target viral proteases essential for replication. encyclopedia.pubdovepress.com The general mechanism often involves the inhibitor mimicking the natural peptide substrate of the enzyme. encyclopedia.pub The ketone group can act as a "warhead," reacting with key amino acid residues (like serine) in the enzyme's active site, leading to reversible or irreversible inhibition. encyclopedia.pubnih.gov This highlights the therapeutic potential of compounds containing the keto acid structure found in this compound.

Formation of Coniine Alkaloids in Plants via Analogous Pathways

The biosynthesis of the toxic piperidine (B6355638) alkaloid coniine in poison hemlock (Conium maculatum) proceeds through a pathway that involves a key keto-acid analogue of this compound. nih.govwikipedia.org The biosynthesis of coniine starts from butyryl-CoA and two units of malonyl-CoA, which are used by a polyketide synthase to form the carbon backbone. nih.govresearchgate.netacs.org This process leads to the formation of 5-ketooctanal. wikipedia.orgacs.org This intermediate is structurally analogous to this compound, featuring a ketone group on a C8 backbone. In the coniine pathway, the 5-ketooctanal undergoes a transamination reaction, incorporating a nitrogen atom from L-alanine. nih.govresearchgate.net This is followed by a spontaneous, non-enzymatic cyclization to form γ-coniceine, the direct precursor to coniine. nih.govwikipedia.org This biosynthetic route illustrates how keto-acid structures are fundamental intermediates in the formation of complex secondary metabolites in plants.

Table 2: Comparison of Related Biosynthetic Pathways

| Pathway | Starting Materials | Key Keto-Intermediate | End Product | Organism/Context | References |

|---|---|---|---|---|---|

| γ-Nonalactone | Fatty Acids | This compound | γ-Nonalactone | Grapes / S. cerevisiae | infowine.com |

| Coniine Alkaloid | Butyryl-CoA, Malonyl-CoA | 5-Ketooctanal | Coniine | Poison Hemlock (C. maculatum) | nih.govwikipedia.orgacs.org |

Intermediate for the Synthesis of Alpha-Aminoadipic Acid Peptides

In the realm of synthetic chemistry, analogues of this compound serve as important intermediates for creating complex biomolecules. Specifically, (S)-2,6-diamino-5-oxohexanoic acid, a derivative of (S)-2-aminoadipic acid, is a crucial intermediate for the synthesis of alpha-aminoadipic acid peptides. google.com Alpha-aminoadipic acid itself is a six-carbon analogue of glutamic acid and is a key component of antibiotics like penicillin N and cephalosporin (B10832234) C. nih.govarkat-usa.org Peptides containing alpha-aminoadipic acid are studied for their potential neuropharmacological activities, particularly as modulators of NMDA receptors, which are involved in synaptic plasticity and memory function. vulcanchem.com The synthesis of these specialized peptides often relies on the availability of chiral building blocks like oxo-acid derivatives, demonstrating the utility of such structures in developing new therapeutic agents. google.comnih.gov

Environmental Chemistry and Atmospheric Processes Involving 4 Oxooctanoic Acid

Detection and Occurrence in Atmospheric Aerosols (e.g., Antarctic Aerosols)

4-Oxooctanoic acid has been detected as one of the mid-chain oxocarboxylic acids present in atmospheric aerosol samples, including those collected in remote regions like Antarctica. lookchem.comchemicalbook.in In studies of Antarctic aerosols from Syowa Station, this compound was identified along with other polar organic compounds. researchgate.net Its detection in such a remote environment underscores the potential for long-range atmospheric transport of either the compound itself or its precursors. researchgate.net

Research has quantified its concentration in these remote aerosols, providing insight into its atmospheric abundance.

Table 1: Concentration of this compound in Antarctic Aerosols

| Compound | Concentration Range (ng·m⁻³) | Location |

|---|

Data sourced from studies on water-soluble organic compounds in Antarctic aerosols. researchgate.net

The presence of this compound and related compounds in aerosols, even in pristine environments, points to natural sources and formation pathways, likely involving the oxidation of marine-derived lipids. researchgate.net

Proposed Formation Mechanisms via Photochemical Oxidation of Organic Compounds

The formation of this compound in the atmosphere is believed to occur primarily through the photochemical oxidation of larger organic molecules. Unsaturated fatty acids, such as oleic acid (C₁₈:₁), which are emitted from both biogenic and anthropogenic sources, are considered significant precursors. researchgate.netscielo.br

The proposed mechanism involves the reaction of these unsaturated fatty acids with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (•OH). scielo.brfortlewis.edu This oxidation process cleaves the carbon-carbon double bonds within the fatty acid chain, leading to the formation of smaller, more functionalized molecules, including oxocarboxylic acids like this compound. researchgate.netscielo.br These reactions are a key part of the atmospheric transformation and aging of organic aerosols. researchgate.net

Implications for Secondary Organic Aerosol (SOA) Formation and Atmospheric Chemistry

The presence and formation of this compound have important implications for atmospheric chemistry, particularly in the context of secondary organic aerosol (SOA) formation. SOA is formed when volatile organic compounds (VOCs) are oxidized in the atmosphere to form lower volatility products that can partition into the aerosol phase. researchgate.net

Furthermore, this compound can undergo further oxidation in the atmosphere. It has been identified as a possible precursor to the formation of low molecular weight dicarboxylic acids, such as succinic acid (C₄). lookchem.comchemicalbook.inresearchgate.net The photooxidation of 4-oxocarboxylic acids is a likely production pathway for succinic acid, which is often found to be a dominant diacid species in atmospheric aerosols, especially during summer months in Antarctica. researchgate.net This transformation highlights the role of this compound as a link in the chain of atmospheric oxidation, contributing to the evolution of organic aerosol composition over time. researchgate.netscispace.com

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Oxooctanoic Acid

Chromatographic-Mass Spectrometric Approaches

The coupling of chromatography, for physical separation of analytes, with mass spectrometry, for detection and structural identification based on mass-to-charge ratio, provides the gold standard for analyzing trace-level compounds like 4-oxooctanoic acid in complex mixtures.

Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) for Identification and Quantification

Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) stands out as a highly sensitive and selective technique for the analysis of electrophilic compounds, including this compound, particularly after appropriate derivatization. gcms.cz This method is especially powerful for trace quantification in complex biological samples.

Detailed research in the field of oenology has successfully employed GC-NCI-MS to identify and quantify this compound as a key precursor to γ-nonalactone, an important aroma compound in wine. nih.govacs.org In these studies, the analyte is typically extracted from the sample matrix (e.g., grape must) using a solvent like dichloromethane. nih.govacs.org To enhance volatility and thermal stability for GC analysis, the carboxylic acid group is often derivatized. The use of negative chemical ionization provides remarkable sensitivity, allowing for detection at concentrations in the microgram-per-liter (µg/L) range. nih.govacs.org For accurate quantification, isotopically labeled internal standards, such as d₆-4-oxononanoic acid, are used to correct for matrix effects and variations during sample preparation and analysis. nih.govresearchgate.net

| Matrix | Extraction Method | Key GC-NCI-MS Parameters | Concentration Range Detected | Key Finding/Application |

|---|---|---|---|---|

| Merlot & Cabernet Sauvignon Grape Musts | Dichloromethane Liquid-Liquid Extraction | Negative Chemical Ionization (NCI) with ammonia (B1221849) as reagent gas. acs.org | Traces to 60 µg/L nih.govacs.org | Identification and quantification of this compound as a precursor to the aroma compound γ-nonalactone. nih.govresearchgate.net |

| Red Grape Must | Solvent Extraction | Use of labeled d₆-4-oxononanoic acid for demonstrating biotransformation. nih.govacs.org | Not specified | Confirmed the biotransformation of this compound into γ-nonalactone by Saccharomyces cerevisiae during fermentation. nih.govacs.org |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Complex Mixture Analysis

For analyzing non-volatile or thermally labile compounds in complex aqueous matrices, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is the method of choice. This technique avoids the need for derivatization required for GC analysis. UHPLC provides high-resolution separation with shorter analysis times compared to conventional HPLC. frontiersin.org

In the context of metabolomics, UHPLC coupled with high-resolution mass spectrometry (HRMS) has been used as a confirmatory method for the identification of compounds detected in exhaled breath condensate (EBC). acs.orglipidmaps.org Research has identified a series of ω-oxoalkanoic acids, including 8-oxooctanoic acid, in EBC. lipidmaps.org The workflow involves collecting EBC, often followed by a lyophilization step to concentrate the non-volatile components, which are then reconstituted in a suitable solvent. lipidmaps.org The extract is injected into the UHPLC system, typically using a reversed-phase column (e.g., C18), for separation. acs.org The eluting compounds are then detected by HRMS, and their identity is confirmed by comparing their retention times and MS/MS fragmentation patterns with those of authentic chemical standards. acs.orglipidmaps.org This approach provides strong qualitative evidence for the presence of this compound and related compounds in these highly complex biological samples. acs.org

| Step | Description | Purpose |

|---|---|---|

| Sample Collection | Collection of aqueous biological samples, such as Exhaled Breath Condensate (EBC). lipidmaps.org | To obtain a sample containing the analytes of interest. |

| Sample Preparation | Lyophilization (freeze-drying) to remove water and concentrate non-volatile analytes. The residue is then redissolved in a small volume of solvent. acs.orglipidmaps.org | To increase the concentration of target analytes to detectable levels. |

| Chromatographic Separation | Injection into a UHPLC system equipped with a reversed-phase column (e.g., ACQUITY UPLC BEH C18). acs.org | To separate this compound from other isomers and matrix components based on polarity. |

| Mass Spectrometric Analysis | Detection using high-resolution mass spectrometry (e.g., TOF-MS) in negative ion mode. Tandem MS (MS/MS) is used to obtain fragmentation patterns. acs.orglipidmaps.org | To confirm the molecular formula and structural identity by matching retention time and fragment spectra to a known standard. lipidmaps.org |

High-Resolution Gas Chromatography for Environmental Sample Analysis

High-resolution gas chromatography, typically using capillary columns, is essential for the analysis of volatile organic compounds in environmental samples such as atmospheric aerosols. researchgate.netmdpi.com Due to the polarity and low volatility of carboxylic acids like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable esters prior to GC analysis. google.commdpi.com

Studies analyzing the organic composition of marine and continental aerosols have successfully identified various oxo-carboxylic acids. researchgate.netmdpi.com The general procedure involves extracting the water-soluble fraction from aerosol samples, followed by derivatization (e.g., with BF₃-n-butanol). researchgate.net The resulting butyl esters are then analyzed by capillary GC-MS. The high resolving power of the capillary column allows for the separation of complex mixtures of organic acid isomers. researchgate.net While specific reports focusing solely on this compound are less common, the methodology has been proven effective for the identification of related compounds like 4-oxoheptanedioic acid in marine aerosols, demonstrating the technique's applicability. researchgate.net

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within the molecule.

Both ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum provides information on the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the different carbon environments. For this compound, characteristic signals in the ¹³C NMR spectrum definitively confirm the presence of the ketone and carboxylic acid functional groups. More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the precise connectivity of the carbon backbone and confirm the placement of the functional groups, as demonstrated in studies of structurally related compounds. acs.orgnih.gov

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹³C NMR (in CDCl₃) | ~209.3 | Ketone carbonyl (C=O) at the C-4 position. |

| ¹³C NMR (in CDCl₃) | ~178.8 | Carboxylic acid carbonyl (-COOH) at the C-1 position. |

| ¹H NMR (in CDCl₃) | ~2.69 (t, J = 5.9 Hz, 2H) | Protons on the carbon adjacent to the ketone. |

| ¹H NMR (in CDCl₃) | ~2.60 (t, J = 5.9 Hz, 2H) | Protons on the carbon adjacent to the ketone. |

| ¹H NMR (in CDCl₃) | ~0.88 (t, J = 7.3 Hz, 3H) | Terminal methyl protons (-CH₃) of the butyl chain. |

Real-time Detection and Monitoring in Biological Matrices (e.g., Exhaled Breath Analysis by SESI-MS)

Secondary Electrospray Ionization-Mass Spectrometry (SESI-MS) is a cutting-edge ambient ionization technique that allows for the real-time, non-invasive detection of volatile and semi-volatile organic compounds directly from biological matrices like exhaled breath. researchgate.netasco.org This method is particularly well-suited for monitoring metabolic processes and has been used to detect this compound in breath.

SESI-MS works by using charged droplets from an electrospray to gently ionize volatile compounds in a gas sample (like breath) that is introduced into the instrument. nih.gov The resulting ions are then analyzed by a high-resolution mass spectrometer. This online approach requires no sample preparation, allowing for direct and rapid analysis. asco.org Studies have successfully detected entire families of metabolites in breath, including the homologous series of ω-oxoalkanoic acids from C₅ to C₁₅, which encompasses this compound (C₈H₁₄O₃). acs.orglipidmaps.org While SESI-MS provides exceptional sensitivity and real-time data, challenges remain, such as the inability to separate isomers and potential for ion suppression, which can complicate absolute quantification. nih.govacs.org Therefore, it is often used as a powerful discovery tool, with findings confirmed by offline methods like UHPLC-MS. acs.org

| Feature | Description | Relevance to this compound Analysis |

|---|---|---|

| Real-Time Analysis | Provides immediate detection of compounds as the subject exhales into the instrument. asco.org | Allows for dynamic monitoring of metabolic changes involving this compound. |

| Non-Invasive | Sample collection is as simple as breathing into a collection device. researchgate.net | Ideal for clinical studies, and applications involving vulnerable populations. mdpi.com |

| High Sensitivity | Capable of detecting trace levels of semi-volatile compounds. gcms.cz | Enables the detection of low-concentration endogenous metabolites like this compound. acs.org |

| Soft Ionization | Gently ionizes molecules, typically forming the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation. scioninstruments.com | Preserves the molecular ion of this compound, simplifying identification based on its accurate mass. lipidmaps.org |

| Confirmatory Needs | Does not involve a separation step, so isomers cannot be distinguished. nih.gov | The detected signal for this compound (C₈H₁₄O₃) requires confirmation by a separation-based method like GC-MS or UHPLC-MS to rule out isomers. acs.org |

Future Directions and Emerging Research Frontiers in 4 Oxooctanoic Acid Studies

Elucidation of Undiscovered Metabolic Roles and Regulatory Mechanisms

While 4-oxooctanoic acid is recognized as a primary metabolite in humans, involved in the acylcarnitine 4-oxooctanoylcarnitine pathway, its complete metabolic network and regulatory functions are yet to be fully mapped. chemshuttle.comhmdb.ca Future research is poised to delve deeper into its undiscovered roles within cellular metabolism. In humans, it is classified as a medium-chain keto acid, and further investigation is needed to understand its precise interactions with enzymes and its influence on metabolic regulation. chemshuttle.com

Beyond human metabolism, this compound has been identified as a key semiochemical. It is a component of the sex pheromone of the Asian hornet (Vespa velutina) and is found in the antifungal secretions of leaf-cutting ants (Atta sexdens rubropilosa), highlighting its importance in insect communication and defense. The biosynthetic pathways and regulatory mechanisms governing its production and release in these insects are still largely unknown and represent a significant research avenue.

Emerging studies are also beginning to explore its broader significance in fatty acid metabolism and its potential as an intermediate in the biosynthesis of other biologically active compounds. researchgate.net Understanding how the synthesis and degradation of this compound are regulated in various organisms could provide insights into metabolic disorders and the development of novel therapeutic strategies.

Development of Novel and Sustainable Biocatalytic Production Routes

Currently, the synthesis of this compound is primarily achieved through chemical methods, such as the oxidation of octanoic acid or the hydrolysis of γ-octalactone. However, these methods often rely on harsh reagents and conditions. The future of this compound production lies in the development of novel and sustainable biocatalytic routes.

Research into the enzymatic synthesis of related keto acids provides a promising blueprint. For instance, microorganisms like Saccharomyces cerevisiae have been used for the stereoselective reduction of keto acids to their corresponding hydroxy acids, which are precursors to lactones. researchgate.net The application of specific enzymes, such as alcohol dehydrogenases and lipases, for the production of similar molecules suggests a strong potential for developing a biocatalytic process for this compound. Future research will likely focus on identifying and engineering enzymes or whole-cell biocatalysts capable of efficiently converting renewable feedstocks into this compound. This could involve screening novel microorganisms or genetically modifying existing ones to optimize production pathways.

A comparative look at production methods highlights the potential shift towards greener chemistry:

| Production Method | Key Features | Potential Sustainability |

| Chemical Synthesis | Utilizes oxidizing agents like potassium permanganate (B83412) or chromium trioxide; can also be produced from hydrolysis of γ-octalactone. | Lower, due to reliance on potentially hazardous reagents and energy-intensive conditions. |

| Biocatalytic Synthesis | Employs enzymes (e.g., oxidoreductases, hydrolases) or whole microorganisms to catalyze specific reaction steps. | Higher, due to milder reaction conditions, higher selectivity, and the potential use of renewable feedstocks. |

Exploration of New Biotechnological and Bio-based Industrial Applications

The unique chemical structure of this compound, featuring both a ketone and a carboxylic acid group, makes it a versatile platform chemical for various biotechnological and industrial applications. Its established role as a precursor to γ-nonalactone, a valuable aroma compound in the food and fragrance industries, is just the beginning. researchgate.netacs.org

Future applications could leverage its inherent biological activities. Research has indicated that this compound possesses antimicrobial properties, suggesting its potential use as a natural preservative or as a lead compound for the development of new antibacterial agents. Furthermore, its involvement in lipid metabolism suggests potential applications in the modulation of metabolic pathways.

In the realm of materials science, this compound and its derivatives could serve as monomers for the synthesis of novel bioplastics and polymers with tailored properties, such as enhanced biodegradability. Its bifunctional nature allows for the creation of polyesters and other polymers through condensation reactions. vulcanchem.com

Comprehensive Assessment of Environmental Cycling and Atmospheric Fate

The presence of this compound has been detected in atmospheric aerosols, indicating its involvement in environmental processes. chemicalbook.com It is considered a product of the atmospheric oxidation of unsaturated fatty acids. unil.ch Understanding its complete environmental lifecycle is crucial for assessing its impact.

Future research will need to focus on its sources, transport, and degradation pathways in various environmental compartments, including soil and water. While some data on its photochemical processing in aerosols exists, suggesting it can be both formed and degraded through photochemical reactions, a comprehensive picture is still lacking. copernicus.orgd-nb.info Studies have shown that under UV irradiation, ω-oxooctanoic acid can contribute to the formation of succinic acid in aerosols. copernicus.orgd-nb.info The biodegradation of this compound in different ecosystems is another critical area for future investigation, as there is currently limited data available. chemicalbook.in

The atmospheric chemistry of this compound and other oxoacids is complex. They can partition to the air-water interface of aerosols, where their photochemical reactions can be influenced by the unique environment. rsc.org A thorough understanding of these processes is essential for accurate atmospheric modeling and for assessing the role of such compounds in air quality and climate.

Design and Synthesis of Bioactive Analogues for Targeted Applications

The structural backbone of this compound provides an excellent scaffold for the design and synthesis of bioactive analogues with targeted applications. By modifying its structure, researchers can aim to enhance its natural biological activities or introduce new functionalities.

For example, the synthesis of 6-aryl-4-oxohexanoic acids has been explored for their anti-inflammatory properties. researchgate.netnih.gov This suggests that introducing aromatic moieties to the this compound structure could yield compounds with potential therapeutic benefits. Similarly, the development of analogues of the anticancer peptaibol culicinin D, which contains a related (2S,4S,6R)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid residue, highlights the potential for creating potent and selective therapeutic agents. thieme-connect.deresearchgate.net

Future research in this area will likely involve a combination of chemical synthesis and computational modeling to predict the structure-activity relationships of novel analogues. This could lead to the development of new pharmaceuticals, agrochemicals, and other specialty chemicals with improved efficacy and safety profiles. The synthesis of complex analogues often involves multi-step processes, and the development of efficient synthetic routes will be a key challenge. diva-portal.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-oxooctanoic acid, and how can yield be improved?

- Methodology : this compound is synthesized via hydrolysis of γ-octalactone in basic ethanol (0.5 M NaOH), followed by oxidation with buffered sodium hypochlorite (10–15% NaOCl) at pH 3 . Key steps include:

- Hydrolysis of γ-octalactone to form the sodium salt of 4-hydroxyoctanoic acid.

- Oxidation of the secondary alcohol to a ketone using NaOCl, which acts as a cost-effective oxidant.

- Acidification to isolate the product (48% yield).

- Yield Optimization : Factors include reaction time (20 hours for oxidation), pH control during acidification, and purification via ether extraction. Yield losses may arise from incomplete lactone hydrolysis or side reactions during oxidation.

Q. How can this compound be characterized using analytical techniques?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃) : Peaks at δ 2.69 (t, J = 5.9 Hz, 2H), 2.60 (t, J = 5.9 Hz, 2H), and 0.88 (t, J = 7.3 Hz, 3H) confirm the ketone and alkyl chain structure .

- ¹³C NMR (CDCl₃) : Signals at δ 209.3 (ketone) and 178.8 (carboxylic acid) validate functional groups .

- HPLC : Purity ≥90% is achievable using reverse-phase chromatography with UV detection at 210 nm .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : The compound is soluble in polar organic solvents (e.g., 1,4-dioxane, methanol) and aqueous buffers at neutral pH.

- Stability : Store at 4°C in airtight containers to prevent ketone oxidation or decarboxylation. Acidic conditions (pH <3) enhance stability during storage .

Advanced Research Questions

Q. How does this compound function as a substrate analog in quorum sensing studies?

- Experimental Design : As a β-ketoacyl-ACP analog, this compound inhibits bacterial acyl carrier protein (ACP) enzymes. Activity is tested via:

- Enzyme Assays : Measure kinetic parameters (Km, Vmax) using purified ACP synthases.

- Microbial Co-cultures : Assess quorum sensing disruption by monitoring biofilm formation or virulence factor expression .

- Data Interpretation : Reduced catalytic efficiency (kcat/Km) compared to natural substrates indicates competitive inhibition .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound?

- Approach :

- Standardized Conditions : Replicate NMR experiments in CDCl₃ at 300 MHz and compare δ values to published spectra .

- Cluster Analysis : Use multivariate statistics to identify outliers in chemical shift datasets, accounting for solvent polarity and temperature variations .

- Case Example : Discrepancies in ¹H NMR δ 2.42 (t, J = 7.5 Hz) may arise from residual ethanol in samples; repurification via column chromatography resolves this .

Q. How does pH influence the reactivity of this compound in esterification reactions?

- Methodology :

- Ester Synthesis : React this compound with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in 1,4-dioxane.

- pH Optimization : Conduct reactions at pH 4–6 (buffered with NaH₂PO₄/Na₂HPO₄) to balance nucleophilicity of NHS and minimize ketone side reactions .

- Outcome : Yields of 4-oxooctanoyl-succinimide ester reach 88% at pH 5.2, confirmed by ¹H NMR δ 2.88 (t, J = 2.6 Hz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.